molecular formula C19H16BrNO5 B4050358 methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B4050358
M. Wt: 418.2 g/mol
InChI Key: ROYMYDQWQFQIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a useful research compound. Its molecular formula is C19H16BrNO5 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.02119 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The preparation of similar complex organic compounds, such as "methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate," through Grignard reactions demonstrates the versatility and creativity in synthesizing drug intermediates, enhancing student engagement in organic chemistry and research skills (W. Min, 2015).
  • Crystal structure analysis of compounds like "methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate" sheds light on the interactions and configurations that organic molecules can adopt, furthering our understanding of molecular designs and their potential applications (S. Lee, J. Ryu, & Junseong Lee, 2017).

Chemical Modifications and Reactions

  • Studies on the formylation of 3-alkylindole-2-acetic esters reveal intricate chemical reactions that can modify molecular structures, leading to new compounds with potentially unique biological activities (C. F. Jones, D. Taylor, & D. Bowyer, 1974).
  • The synthesis of the endogenous plant metabolite 7-hydroxyoxindole-3-acetic acid via simultaneous C–H borylations demonstrates advanced techniques in organic synthesis that can be applied to a wide range of compounds for various research applications (J. Homer & J. Sperry, 2014).

Potential Biological Applications

  • The discovery of new glutarimide derivatives from marine sponge-derived Streptomyces, including compounds with unique structures, highlights the potential for novel bioactive compounds in pharmaceutical research and development (D. Sun et al., 2014).
  • Research on the synthesis and antiviral activity of 2-phenoxymethyl derivatives of 5-hydroxyindole showcases the application of organic synthesis in creating molecules with potential therapeutic benefits (M. Mezentseva et al., 1991).

Properties

IUPAC Name

methyl 2-[3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5/c1-26-17(23)11-21-15-8-3-2-7-14(15)19(25,18(21)24)10-16(22)12-5-4-6-13(20)9-12/h2-9,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYMYDQWQFQIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 4
methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.